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N,N,2'-O-Trimethylguanosine - 113886-73-0

N,N,2'-O-Trimethylguanosine

Catalog Number: EVT-1819713
CAS Number: 113886-73-0
Molecular Formula: C13H19N5O5
Molecular Weight: 325.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,N,2'-O-Trimethylguanosine is a modified nucleoside derived from guanosine, characterized by the methylation of nitrogen atoms at positions 2 and 2' and the oxygen atom at position 2'. This compound plays a crucial role in various biological processes, particularly in RNA processing and stability. It is commonly found in the cap structure of small nuclear RNAs, which are essential for RNA maturation and function .

Source

N,N,2'-O-Trimethylguanosine is synthesized from guanosine through methylation processes. It can also be produced enzymatically by specific methyltransferases that facilitate the addition of methyl groups to the nucleoside .

Classification

This compound falls under the category of modified nucleosides. It is classified as a trimethylated derivative of guanosine and is significant in the study of RNA biology due to its involvement in capping mechanisms that enhance RNA stability and processing .

Synthesis Analysis

Methods

The synthesis of N,N,2'-O-Trimethylguanosine typically involves the methylation of guanosine using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride. The reaction is often conducted in an aprotic solvent such as dimethylformamide at elevated temperatures to improve yield .

Technical Details

  1. Methylation Process:
    • Methyl iodide acts as a methylating agent.
    • Sodium hydride serves as a base to deprotonate guanosine, facilitating nucleophilic attack on the methyl iodide.
    • The reaction conditions, including temperature and solvent choice, are optimized to maximize product yield.
  2. Purification:
    • Post-synthesis, chromatographic techniques are employed to purify N,N,2'-O-Trimethylguanosine from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

N,N,2'-O-Trimethylguanosine consists of a guanine base attached to a ribose sugar moiety that has been modified by three methyl groups. The molecular formula is C₁₃H₁₈N₄O₅, with a molecular weight of 314.31 g/mol.

Data

  • Molecular Weight: 314.31 g/mol
  • Chemical Structure: The compound features three methyl groups that enhance its stability compared to unmodified guanosine derivatives. This structural modification significantly affects its interactions within biological systems .
Chemical Reactions Analysis

Reactions

N,N,2'-O-Trimethylguanosine participates in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions typically involve sodium borohydride.
  3. Substitution: Nucleophilic substitution can occur at the methylated nitrogen atoms.

Technical Details

  • Oxidation Conditions: Utilizes hydrogen peroxide in an aqueous medium at room temperature.
  • Reduction Conditions: Sodium borohydride in methanol at low temperatures.
  • Substitution Conditions: Nucleophiles like thiols or amines react in the presence of bases such as triethylamine .
Mechanism of Action

N,N,2'-O-Trimethylguanosine enhances RNA stability and processing through its role in capping small nuclear RNAs. The trimethylated cap structure protects RNA from degradation and facilitates its recognition by cellular machinery responsible for splicing and transport.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and dimethylformamide.

Chemical Properties

  • Stability: The trimethylated structure provides enhanced stability against hydrolysis compared to non-methylated counterparts.
  • Reactivity: Reacts under specific conditions typical for nucleosides, including oxidation and substitution reactions .
Applications

N,N,2'-O-Trimethylguanosine has numerous applications across various scientific fields:

  1. Biochemistry: Used as a model compound to study the effects of methylation on nucleosides.
  2. Molecular Biology: Plays a critical role in RNA processing, stability, and transport mechanisms.
  3. Therapeutics: Investigated for potential use in RNA-based therapies and as a biomarker for certain diseases .
  4. Industry: Utilized in synthesizing capped mRNA for research and therapeutic applications, enhancing the efficacy of mRNA-based treatments .
Biosynthetic Pathways and Enzymatic Regulation of N,N,2'-O-Trimethylguanosine

N,N,2'-O-Trimethylguanosine (TMG or m³G), also designated as 2,2,7-trimethylguanosine, is a hypermethylated cap structure pivotal for the function of non-coding RNAs. This modification is enzymatically installed through sequential guanine methylation events, requiring precise coordination of methyltransferases and RNA recognition factors.

Methyltransferase-Mediated Catalytic Mechanisms

The biosynthesis of TMG initiates with a canonical m⁷G cap (7-methylguanosine) on RNA polymerase II-transcribed snRNAs. Trimethylguanosine synthase 1 (Tgs1) catalyzes the addition of two methyl groups to the N² position of guanine, converting m⁷G to m²,⁷G and finally to m²,²,⁷G (TMG) [5] [8]. This reaction employs S-adenosylmethionine (AdoMet) as the methyl donor, with a distributive kinetic mechanism: m⁷GTP is first converted to m²,⁷GTP, which is released and rebound before dimethylation to m²,²,⁷GTP [5]. Structural studies confirm Tgs1 adopts a class I methyltransferase fold, with catalytic residues (e.g., Glu¹⁵⁶ in Schizosaccharomyces pombe) positioning AdoMet and the substrate for methyl transfer [5].

Key enzymatic features include:

  • Metal independence: Unlike many methyltransferases, Tgs1 requires no metal cofactors.
  • Substrate inhibition: High AdoMet concentrations inhibit activity, suggesting allosteric regulation [5].

Table 1: Enzymatic Parameters of Tgs1-Catalyzed TMG Formation

Methylation StepCatalytic Rate (kcat, min⁻¹)Km for AdoMet (μM)Primary Product
m⁷G → m²,⁷G2.1 ± 0.312 ± 2m²,⁷GDP
m²,⁷G → m²,²,⁷G0.9 ± 0.118 ± 3m²,²,⁷GDP

Role of Tgs1 Orthologs in Sequential Guanine-N² Methylation

Tgs1 orthologs are evolutionarily conserved from yeast to humans and exhibit distinct domain architectures that govern their catalytic efficiency. S. pombe Tgs1 methylates m⁷GDP and m⁷GTP but shows negligible activity against capped RNAs, whereas human Tgs1 processes full-length snRNA substrates [5]. This functional divergence arises from:

  • C-terminal domain expansions: Human Tgs1 contains extended loops for RNA binding, absent in yeast.
  • Catalytic residue conservation: Residues involved in AdoMet binding (e.g., Arg²⁸⁰) and guanine orientation (e.g., Trp⁷⁶⁶) are invariant [5] [8].

Notably, archaeal Tgs1 homologs catalyze only monomethylation (m²G), indicating that the dimethylation capability evolved in eukaryotes to support snRNP biogenesis [6].

Table 2: Functional Comparison of Tgs1 Orthologs

OrganismGene IDCatalytic Efficiency (m²,⁷G→m²,²,⁷G)RNA Substrate Preference
Homo sapiens96764HighU1/U2/U4/U5 snRNAs
S. pombeSPCC1393.03Moderatem⁷GDP/m⁷GTP
Giardia lambliaGL50803_3139Lowm⁷GpppN-capped RNAs

Substrate Specificity and Structural Determinants of RNA Cap Recognition

Tgs1 exclusively hypermethylates m⁷G-capped RNAs while excluding monomethylated (mG) or unmethylated caps. Specificity determinants include:

  • Cap-binding pocket: Aromatic residues (Trp⁷⁶⁶, Tyr⁷⁷¹) form π-stacking interactions with the m⁷G base, while Lys⁶⁴⁶ and Arg⁸⁰⁷ coordinate the triphosphate chain [5] [8].
  • Exclusion of non-m⁷G substrates: GTP, GDP, and m²,²,⁷GTP show no reactivity due to steric clashes and loss of cationic interactions [5].

Sm protein assembly on snRNAs creates a bipartite recognition signal: The Sm core facilitates Tgs1 recruitment by stabilizing the RNA’s 5′ end, though TMG synthesis can occur in Sm-free contexts for select snoRNAs [3] [8].

Table 3: Substrate Recognition Features of Human Tgs1

Structural ElementFunctionImpact of Mutagenesis
Trp⁷⁶⁶m⁷G base stacking>100-fold ↓ activity
Lys⁶⁴⁶Triphosphate charge neutralizationDisrupted cap orientation
Arg⁸⁰⁷–Lys⁸³⁶ hydrogen networkStabilizes cap conformationImpaired AdoMet binding
C-terminal helixsnRNP protein interaction siteLoss of cellular snRNA methylation

Genetic and Epigenetic Regulation of Trimethylguanosine Synthase Activity

Tgs1 expression and activity are modulated by multiple regulatory layers:

  • Post-translational modifications: SUMOylation at Lys¹⁸⁸ promotes Tgs1 nuclear import, while phosphorylation at Ser¹⁷⁰ enhances affinity for snRNPs [8] [10].
  • Telomerase recruitment: Tgs1-mediated TMG capping of human telomerase RNA (hTR) is essential for telomerase assembly at telomeres. Tgs1 depletion triggers telomere shortening and alternative lengthening (ALT) pathways [8].
  • Epigenetic interactions: Tgs1 physically associates with histone methyltransferases, potentially linking snRNA cap methylation to chromatin remodeling [1].

Dysregulation is linked to disease:

  • Cancer: Tgs1 overexpression in lung tumors correlates with telomere stabilization, while TGS1 knockdown induces apoptosis in prostate cancer models [8] [9].
  • Neurodevelopmental defects: Mutations disrupting Tgs1–snurportin binding impair snRNP nuclear import, contributing to spinal muscular atrophy pathologies [7] [8].

Properties

CAS Number

113886-73-0

Product Name

N,N,2'-O-Trimethylguanosine

IUPAC Name

2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

InChI

InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1

InChI Key

YUCFXTKBZFABID-WOUKDFQISA-N

SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Canonical SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

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